
Ipatasertib
Übersicht
Beschreibung
Ipatasertib ist ein experimenteller Krebsmedikament, das von Roche entwickelt wurde. Es ist ein niedermolekularer Inhibitor von AKT, einer Schlüsselkomponente des PI3K/AKT-Signalwegs. Dieser Signalweg ist entscheidend für das Zellwachstum, das Überleben und den Metabolismus. This compound wurde von Genentech in Zusammenarbeit mit Array Biopharma entdeckt und befindet sich derzeit in Phase-III-Studien zur Behandlung von Brustkrebs .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sindDie industriellen Produktionsmethoden für this compound beinhalten die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Ipatasertib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den PI3K/AKT-Signalweg und seine Rolle beim Zellwachstum und -überleben zu untersuchen.
Biologie: Es wird verwendet, um die molekularen Mechanismen von Krebs und anderen Krankheiten zu untersuchen.
Medizin: Es wird in klinischen Studien zur Behandlung verschiedener Krebsarten, einschließlich Brustkrebs und Prostatakrebs, getestet.
Industrie: Es wird bei der Entwicklung neuer Krebstherapien und anderer pharmazeutischer Produkte eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von AKT hemmt, einer Serin/Threoninkinase, die eine Schlüsselrolle im PI3K/AKT-Signalweg spielt. Durch die Bindung an die ATP-Bindungstasche von AKT verhindert this compound die Phosphorylierung und Aktivierung von nachgeschalteten Zielmolekülen, was zur Hemmung des Zellwachstums und -überlebens führt. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den PI3K/AKT-Signalweg, den FOXO3a-Transkriptionsfaktor und den NF-κB-Signalweg .
Wirkmechanismus
Target of Action
Ipatasertib is a potent, highly selective, small-molecule inhibitor that targets all three isoforms of Akt . Akt, also known as protein kinase B (PKB), is a key component of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is frequently dysregulated in human malignancies, playing a critical role in tumor growth, proliferation, metabolism, survival, and resistance to therapy .
Mode of Action
This compound binds to and inhibits the activity of Akt in a non-ATP-competitive manner . This inhibition results in the suppression of the PI3K/Akt signaling pathway . The suppression of this pathway can lead to the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis .
Biochemical Pathways
The PI3K/Akt signaling pathway is one of the most commonly dysregulated signaling pathways in human malignancies . When Akt is inhibited by this compound, it leads to the activation of both FoxO3a and NF-κB, which directly bind to the PUMA promoter, up-regulating PUMA transcription and Bax-mediated intrinsic mitochondrial apoptosis . Akt/FoxO3a/PUMA is the major pathway while Akt/NF-κB/PUMA is the secondary pathway of PUMA activation induced by this compound .
Pharmacokinetics
This compound exhibits rapid absorption (tmax, 0.5–3 h), is dose-proportional over a range of 200–800 mg, and has a median half-life (range) of 45.0 h (27.8–66.9 h) . It has approximately two-fold accumulation following once-daily dosing . After a single oral dose, 88.3% of the administered radioactivity was recovered with approximately 69.0% and 19.3% in feces and urine, respectively . The absolute bioavailability of this compound is 34.0% .
Result of Action
This compound has demonstrated anti-tumor activity in pre-clinical models . It significantly inhibits cell proliferation, causes cell cycle G1 phase arrest, and induces cellular stress and mitochondrial apoptosis in a dose-dependent manner in human endometrial cancer cell lines . Furthermore, PUMA is indispensable in combinational therapies of this compound with some conventional or novel drugs .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the exposure-response relationships for efficacy and safety were characterized using data collected from 1101 patients with metastatic castration-resistant prostate cancer in the IPATential150 study . Additionally, the effect of food on the pharmacokinetics of this compound was studied, and it was found that this compound could be administered with or without food in clinical studies .
Biochemische Analyse
Biochemical Properties
Ipatasertib interacts with enzymes and proteins involved in the PI3K–Akt–mTOR and androgen receptor (AR) signaling pathways . It shows activity against all three isoforms of Akt . Sensitivity to this compound is associated with high tumoral levels of phosphorylated Akt, PTEN protein loss or genetic mutations, and PIK3CA kinase domain mutations .
Cellular Effects
This compound influences cell function by blocking the Akt pathway, which is commonly aberrantly activated in metastatic castration-resistant prostate cancer (mCRPC) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Akt, a key player in the PI3K–Akt–mTOR pathway . This inhibition results in changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown superior antitumor activity to abiraterone alone, especially in patients with PTEN-loss tumors .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it’s worth noting that the compound has shown efficacy in clinical trials involving human subjects .
Metabolic Pathways
This compound is involved in the PI3K–Akt–mTOR pathway, interacting with various enzymes and cofactors . It influences metabolic flux and can cause changes in metabolite levels .
Vorbereitungsmethoden
Ipatasertib is synthesized through a series of chemical reactions involving various reagents and conditionsThe industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ipatasertib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien, die in Oxidationsreaktionen verwendet werden, sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien, die in Reduktionsreaktionen verwendet werden, sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien, die in Substitutionsreaktionen verwendet werden, sind Halogene und Nukleophile.
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Ipatasertib ist unter den AKT-Inhibitoren einzigartig aufgrund seiner hohen Selektivität und Potenz. Ähnliche Verbindungen sind:
MK-2206: Ein allosterischer AKT-Inhibitor, der an eine andere Stelle am AKT-Protein bindet.
AZD5363: Ein ATP-kompetitiver AKT-Inhibitor mit einem ähnlichen Wirkmechanismus wie this compound.
GSK2141795: Ein weiterer ATP-kompetitiver AKT-Inhibitor mit einem breiteren Wirkungsspektrum.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, alle drei Isoformen von AKT zu hemmen, was es zu einem hochwirksamen Inhibitor des PI3K/AKT-Signalwegs macht .
Biologische Aktivität
Ipatasertib (IPAT) is a selective inhibitor of the AKT kinase, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. Its biological activity has been extensively studied in both preclinical models and clinical trials, demonstrating significant antitumor effects across various cancer types.
This compound exerts its effects primarily by inhibiting the phosphorylation and activation of AKT, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, leading to uncontrolled cell growth and survival. By targeting AKT, this compound disrupts downstream signaling, resulting in:
- Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces cell proliferation in various cancer cell lines, including uterine serous carcinoma (USC) and prostate cancer models .
- Induction of Apoptosis : Treatment with this compound has been associated with increased activity of apoptotic markers such as cleaved caspase-3, -8, and -9 in a dose-dependent manner . The induction of apoptosis is mediated through the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), which activates the Bax pathway .
In Vitro Studies
-
Cell Proliferation and Cycle Arrest :
- This compound treatment led to a dose-dependent inhibition of cell proliferation in USC cell lines ARK1 and SPEC-2. The compound induced G1 phase arrest in ARK1 cells and G2 phase arrest in SPEC-2 cells .
- Western blot analyses revealed decreased expression levels of cyclin-dependent kinases (CDK-4, CDK-6) and Cyclin D1 following treatment with this compound .
- Apoptotic Pathways :
Clinical Trials
This compound has been evaluated in several clinical trials, particularly focusing on tumors with AKT mutations. A notable study demonstrated that this compound combined with chemotherapy showed enhanced antitumor activity compared to chemotherapy alone .
Prostate Cancer
A randomized phase 2 trial evaluated the efficacy of this compound in patients with localized prostate cancer. The results indicated promising antitumor activity, particularly in patients with PTEN-deficient tumors .
Uterine Serous Carcinoma
In another study focusing on USC, this compound was shown to significantly inhibit tumor growth through its effects on the AKT/mTOR pathway, leading to reduced cell adhesion and invasion capabilities .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXWCHAXNAUHY-NSISKUIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025595 | |
Record name | Ipatasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001264-89-6, 1489263-16-2 | |
Record name | GDC 0068 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipatasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipatasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ipatasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPATASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.